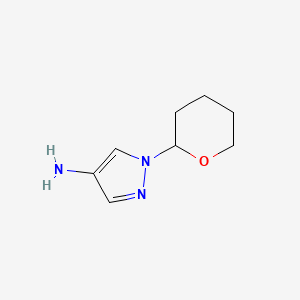

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Description

The exact mass of the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVIVFUPBWZTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216165-35-3 | |

| Record name | 1-(oxan-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine: Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. This compound is a key synthetic intermediate, particularly in the field of medicinal chemistry, where the pyrazole scaffold is a prevalent motif in a multitude of biologically active molecules. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the pyrazole nitrogen, enabling selective functionalization at other positions of the heterocyclic core. This guide will delve into the structural features, reactivity, and synthetic protocols related to this compound, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Protected Pyrazoles in Synthesis

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of complex molecules bearing a pyrazole core often necessitates a strategic approach to control regioselectivity during functionalization. This is where protecting groups play a pivotal role.

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine features a tetrahydropyranyl (THP) group attached to one of the pyrazole nitrogens. The THP group is a widely used protecting group for alcohols and N-H functionalities in heterocyclic compounds.[3] Its primary function in this molecule is to block the N1 position of the pyrazole ring, thereby directing subsequent electrophilic substitutions or coupling reactions to other positions, most notably the carbon atoms of the ring or the amino group at the C4 position.[3] This strategic protection allows for the synthesis of diverse pyrazole derivatives that would be otherwise difficult to access.

Physicochemical and Structural Properties

While extensive experimental data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is not widely published, its fundamental properties can be summarized based on its structure and data from chemical suppliers.

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| CAS Number | 898555-33-8 | - |

| Appearance | Predicted to be a solid at room temperature. | [3] |

| Solubility | Predicted to be soluble in polar organic solvents. | [3] |

| Melting Point | Not reported in the literature. | [3] |

| Stability | Moderately stable; sensitive to strong acids which can cleave the THP group. | [3] |

Structural Features:

The molecule's reactivity and utility are dictated by its key structural components:

-

Pyrazole Ring: An aromatic heterocycle that can participate in various chemical transformations.

-

4-Amino Group: A nucleophilic site that serves as a handle for further derivatization through reactions like amide bond formation, sulfonylation, and reductive amination.[3]

-

Tetrahydropyranyl (THP) Protecting Group: An acid-labile protecting group that ensures regiochemical control during synthesis. The linkage to the pyrazole nitrogen creates a chiral center at the anomeric carbon of the THP ring, meaning the compound exists as a racemic mixture of diastereomers unless a chiral synthesis is employed.

Caption: Chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

Synthesis and Purification

3.1. General Synthetic Protocol: THP Protection of 4-Aminopyrazole

The most common method for the introduction of a THP group is the acid-catalyzed reaction of the N-H bond with 3,4-dihydro-2H-pyran (DHP).

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-aminopyrazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst often preferred for acid-sensitive substrates.

-

Addition of DHP: 3,4-Dihydro-2H-pyran (DHP) (typically 1.1 to 1.5 equivalents) is added to the mixture, often at 0 °C to control the initial exothermic reaction, and then the reaction is allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine are not available in the cited literature, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure.

¹H NMR:

-

Pyrazole Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the C3-H and C5-H protons.

-

THP Protons: A complex set of multiplets in the aliphatic region. The anomeric proton (O-CH-N) would appear as a distinct signal, likely a doublet of doublets, around δ 5.0-5.5 ppm. The remaining methylene protons of the THP ring would be observed between δ 1.5-4.0 ppm.

-

Amino Protons: A broad singlet corresponding to the NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring.

-

THP Carbons: Five signals corresponding to the carbons of the tetrahydropyran ring, with the anomeric carbon appearing in the range of δ 80-90 ppm.

IR Spectroscopy:

-

N-H Stretch: Two bands in the region of 3200-3400 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the THP ring and potentially above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

-

C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹ for the C-O-C ether linkage in the THP ring.

Reactivity and Synthetic Applications

The chemical reactivity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is centered around the nucleophilic amino group and the acid-labile THP protecting group.

5.1. Reactions of the 4-Amino Group

The primary amino group at the C4 position is a versatile functional handle for a variety of transformations, allowing for the construction of more complex molecules.[3]

-

Amide Formation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides.

-

Sulfonamide Synthesis: Treatment with sulfonyl chlorides provides sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN or H₂/Pd) leads to secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.

5.2. Deprotection of the THP Group

The THP group is readily removed under acidic conditions to regenerate the N-H of the pyrazole ring. This is a crucial step in multi-step syntheses once the desired modifications at other positions are complete.

General Deprotection Protocol:

-

Acidic Treatment: The THP-protected pyrazole is dissolved in a protic solvent such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added.

-

Reaction: The mixture is typically stirred at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

-

Workup: The reaction is neutralized with a base, and the product is extracted and purified.

Sources

A Technical Guide to the Spectral Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the synthetic intermediate, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. As a key building block in medicinal chemistry, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data summary to offer an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By grounding the analysis in the principles of spectroscopy and referencing data from analogous structures, this guide serves as a practical resource for researchers, chemists, and quality control professionals in the field of drug development. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity.

Introduction to the Target Molecule

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (Molecular Formula: C₈H₁₃N₃O, Molecular Weight: 167.21 g/mol ) is a heterocyclic compound of significant interest in synthetic chemistry.[1] Its structure is composed of a pyrazole ring, which is a common scaffold in pharmacologically active compounds, substituted with a primary amine at the C4 position and a tetrahydropyran (THP) group at the N1 position. The THP group serves as a common protecting group for the pyrazole NH, enabling selective functionalization at other sites, while the C4-amine provides a versatile handle for building more complex molecular architectures.[1]

Accurate and unambiguous characterization of this intermediate is a critical step in any synthetic workflow to ensure the identity and purity of the material before its use in subsequent reactions. This guide outlines the expected spectroscopic signature of the molecule.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, it is essential to first understand the chemical environment of each atom within the molecule. The structure below is numbered to facilitate the assignment of spectroscopic signals discussed in the following sections.

Caption: Molecular structure of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field. The resulting spectrum provides three key pieces of information:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal downfield (higher ppm), while electron-donating groups shield them, moving the signal upfield (lower ppm).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The n+1 rule dictates that a signal for a proton (or group of equivalent protons) will be split into n+1 peaks by n neighboring, non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data quality. The choice of solvent and internal standard is critical.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientist's Note: CDCl₃ is a common choice, but if hydrogen bonding from the NH₂ group causes significant peak broadening, DMSO-d₆ is an excellent alternative as it can resolve these exchangeable protons more clearly.

-

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

-

Shim the magnetic field to achieve maximum homogeneity. An ideal shim will result in a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the multiplicities.

-

Predicted Data Analysis and Interpretation

While a definitive experimental spectrum is not publicly available, we can predict the ¹H NMR spectrum with high confidence by analyzing data from structurally similar compounds, such as 4-substituted 1-(THP)-pyrazoles.[2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 7.4 | 1H | Singlet (s) | C5-H | Pyrazole protons typically appear between 7.0-8.0 ppm. The electron-donating NH₂ group at C4 will shield the adjacent C5-H and C3-H protons. |

| ~ 7.3 | 1H | Singlet (s) | C3-H | Similar to C5-H, this proton is on the pyrazole ring and influenced by the amine group. |

| ~ 5.2 - 5.4 | 1H | Doublet of doublets (dd) | C2'-H | This is the anomeric proton of the THP ring, attached to both an oxygen and a nitrogen. It is highly deshielded and split by the two C3' protons. |

| ~ 3.9 - 4.1 | 1H | Multiplet (m) | C6'-H (axial) | One of the two protons on the carbon adjacent to the THP oxygen. |

| ~ 3.6 - 3.7 | 1H | Multiplet (m) | C6'-H (equatorial) | The other C6' proton, in a different spatial orientation. |

| ~ 3.5 (broad) | 2H | Singlet (s, broad) | N-H₂ | Amine protons are often broad due to quadrupole effects and chemical exchange. Their chemical shift can vary with concentration and solvent. |

| ~ 1.5 - 2.1 | 6H | Multiplet (m) | C3', C4', C5' - H₂ | These are the aliphatic methylene protons of the THP ring, which overlap in a complex multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), proton decoupling is typically used to enhance the signal. This results in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Lock and shim the spectrometer as described for ¹H NMR.

-

Data Acquisition:

-

Select a proton-decoupled ¹³C experiment.

-

A greater number of scans (e.g., 128 to 1024) is required.

-

Process the data similarly to the ¹H spectrum. The residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for calibration.

-

Predicted Data Analysis and Interpretation

The predicted chemical shifts are based on established values for pyrazole and THP rings.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | C4 | This carbon is directly attached to the nitrogen of the amine group, resulting in a significant downfield shift. |

| ~ 135 | C5 | Aromatic carbon of the pyrazole ring. |

| ~ 126 | C3 | Aromatic carbon of the pyrazole ring. |

| ~ 88 | C2' | The anomeric carbon, attached to two heteroatoms (O and N), is significantly deshielded. |

| ~ 68 | C6' | The carbon adjacent to the THP ring oxygen. |

| ~ 30 | C3' | Aliphatic carbon of the THP ring. |

| ~ 25 | C5' | Aliphatic carbon of the THP ring. |

| ~ 22 | C4' | Aliphatic carbon of the THP ring. |

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this molecule, Electrospray Ionization (ESI) is an ideal technique. ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. Further fragmentation can provide structural information.

Experimental Protocol: ESI-MS Acquisition

Caption: Experimental workflow for ESI-MS analysis.

Data Analysis and Interpretation

The primary goal is to confirm the molecular weight of the compound.

-

Molecular Ion Peak: With a molecular weight of 167.21 g/mol , the primary ion expected in positive ion mode ESI-MS is the protonated molecule [M+H]⁺ at m/z ≈ 168.2 .

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A likely fragmentation pathway involves the loss of the THP group. The THP cation itself has a mass of 85.1 g/mol . A significant fragment may appear at m/z ≈ 84.1 , corresponding to the remaining 4-aminopyrazole fragment [M - THP + H]⁺.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

Experimental Protocol: ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted Data Analysis and Interpretation

The IR spectrum will be dominated by features from the amine and the heterocyclic rings.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak for primary amines.[4] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H (Pyrazole) | Stretching of the C-H bonds on the pyrazole ring. |

| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (THP) | Stretching of the C-H bonds on the tetrahydropyran ring.[4] |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Bending vibration of the H-N-H group. |

| ~ 1580 | C=N, C=C Stretch | Pyrazole Ring | Ring stretching vibrations characteristic of aromatic and heteroaromatic systems. |

| 1100 - 1050 | C-O-C Stretch | Ether (THP) | A strong, characteristic absorption for the ether linkage within the THP ring. |

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. By combining the detailed connectivity information from ¹H and ¹³C NMR, molecular weight confirmation from Mass Spectrometry, and functional group identification from IR spectroscopy, a researcher can establish the identity, purity, and structural integrity of this valuable synthetic intermediate with a high degree of confidence. The provided protocols and predictive interpretations serve as a reliable reference for guiding experimental work and data analysis in any synthetic chemistry setting.

References

-

The Royal Society of Chemistry, "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic," RSC Publishing. Available: [Link]

-

PubChem, "1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," National Center for Biotechnology Information. Available: [Link]

-

PubChem, "(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol," National Center for Biotechnology Information. Available: [Link]

-

J&K Scientific, "1-(Tetrahydro-2H-pyran-4-yl)-1h-pyrazol-4-amine," J&K Scientific LLC. Available: [Link]

-

Oakwood Chemical, "1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-amine," Oakwood Chemical. Available: [Link]

-

Springer, "Combination of 1H and 13C NMR Spectroscopy," SpringerLink. Available: [Link]

-

ResearchGate, "1H and 13C NMR study of perdeuterated pyrazoles," ResearchGate. Available: [Link]

-

PubChem, "4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole," National Center for Biotechnology Information. Available: [Link]

-

NIST, "1H-Pyrazole," NIST Chemistry WebBook. Available: [Link]

-

MDPI, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles," MDPI. Available: [Link]

-

Illinois State University, "Infrared Spectroscopy," Department of Chemistry. Available: [Link]

Sources

A Guide to the Structural Elucidation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine via NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug development. The strategic use of the tetrahydropyran (THP) group as a protecting element for the pyrazole nitrogen is common in multi-step syntheses, making unambiguous structural verification essential.[1][2] This document offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra, supplemented by a discussion of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—that are indispensable for complete and accurate resonance assignment. We will explore the causality behind spectral patterns, from chemical shifts influenced by electronic effects to coupling constants revealing molecular topology. This guide is intended for researchers, chemists, and analytical scientists who require a robust methodology for the characterization of N-protected pyrazole derivatives.

Introduction: The Structural Context

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is comprised of two distinct, yet interconnected, chemical moieties: a 4-aminopyrazole core and a tetrahydropyran (THP) protecting group attached to the N1 position of the pyrazole ring. The pyrazole ring is a fundamental scaffold in many pharmacologically active compounds, while the THP group provides a stable yet readily cleavable means of protecting the pyrazole N-H during synthetic transformations.[1][3]

The primary challenge in the NMR analysis of this molecule is the unambiguous assignment of all proton and carbon signals, particularly in confirming the connectivity between the THP and pyrazole rings and differentiating the isomeric positions of the pyrazole core. A multi-faceted approach combining 1D and 2D NMR experiments is not just beneficial but necessary for a self-validating and trustworthy structural elucidation.

Analysis of One-Dimensional (1D) NMR Spectra

The interpretation of 1D NMR spectra is the foundational step in structural analysis. By examining the chemical shifts, integration, and multiplicity of the signals, we can assign protons and carbons to their respective chemical environments.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum can be logically divided into three regions: the aromatic/heteroaromatic region (pyrazole protons), the acetal region (anomeric proton of the THP ring), and the aliphatic region (remaining THP and amine protons).

-

Pyrazole Protons (H3 & H5): The pyrazole ring gives rise to two signals in the aromatic region.

-

H5: This proton is adjacent to the nitrogen atom bearing the THP group. Its signal is expected to be a sharp singlet. Based on analogous structures like 4-bromo-1-(THP)-1H-pyrazole, where H5 appears around δ 7.48 ppm, the strong electron-donating effect of the C4-amino group will shield this proton, shifting it upfield.[4] A predicted chemical shift is in the range of δ 7.2 – 7.4 ppm .

-

H3: This proton is adjacent to the second nitrogen and is also expected to be a sharp singlet. In the same 4-bromo analog, H3 appears at δ 7.61 ppm.[4] The influence of the C4-amino group will also shift this proton upfield, to a predicted range of δ 7.4 – 7.6 ppm .

-

-

Amine Protons (NH₂): The two protons of the C4-amino group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.5 – 4.5 ppm . This signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.

-

Tetrahydropyran (THP) Protons:

-

Anomeric Proton (H2'): This is the most downfield of the THP protons, as it is bonded to a carbon (C2') that is attached to two electronegative atoms (the ring oxygen and the pyrazole nitrogen). This unique environment results in a characteristic signal around δ 5.2 – 5.4 ppm .[4] It typically appears as a doublet of doublets (dd) due to coupling with the two non-equivalent protons at the C3' position.

-

Methylene Protons Adjacent to Oxygen (H6'): The two protons on C6' are diastereotopic and are shifted downfield by the adjacent ring oxygen. They are expected to appear as a multiplet in the range of δ 3.6 – 4.1 ppm .[4][6]

-

Remaining Methylene Protons (H3', H4', H5'): The remaining six protons of the THP ring produce a complex series of overlapping multiplets in the upfield aliphatic region, typically between δ 1.5 – 2.2 ppm .[4][6] Their specific assignment is often impossible without 2D NMR techniques.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

-

Pyrazole Carbons (C3, C4, C5):

-

C4: The carbon atom bearing the amino group is significantly shielded and is expected to appear in the range of δ 115 – 125 ppm .

-

C3 & C5: These carbons will appear further downfield. Based on data from related substituted pyrazoles, C3 is typically slightly more deshielded than C5.[4][7] Predicted chemical shifts are δ 135 – 140 ppm for C3 and δ 125 – 130 ppm for C5 .

-

-

Tetrahydropyran (THP) Carbons (C2', C3', C4', C5', C6'):

-

Anomeric Carbon (C2'): The acetal carbon is the most downfield of the THP signals, appearing around δ 87 – 89 ppm .[4]

-

Methylene Carbon Adjacent to Oxygen (C6'): This carbon is also deshielded by the adjacent oxygen and is found around δ 67 – 69 ppm .[4]

-

Remaining Methylene Carbons (C3', C4', C5'): These aliphatic carbons appear in the upfield region, typically in the range of δ 20 – 32 ppm .[4]

-

Advanced Two-Dimensional (2D) NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to create a self-validating system of assignments, confirming connectivity and resolving ambiguities from signal overlap.

Experimental Protocols

A standardized approach to data acquisition ensures reproducibility and accuracy.

Sample Preparation & Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts.[8]

-

Instrumentation: Record all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[9]

-

1D Spectra: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize the HMBC experiment for an expected long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.[5]

COSY: Mapping ¹H-¹H Connectivity

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, its primary utility is to map out the entire spin system of the THP ring, confirming the sequence of methylene groups. A cross-peak between two proton signals indicates that they are spin-coupled.

HSQC: Correlating Protons to Directly Attached Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most powerful for assigning carbon signals. It generates a cross-peak for every proton that is directly bonded to a carbon atom, effectively pairing the ¹H and ¹³C assignments. This experiment allows for the definitive assignment of all protonated carbons (CH, CH₂, CH₃) by correlating the already assigned proton signals to their corresponding carbon signals.

HMBC: Bridging the Moieties and Finalizing the Structure

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This experiment provides the unequivocal evidence for the connection between the pyrazole and THP rings.

Key Expected HMBC Correlations:

-

The Ring-Joining Correlation: A cross-peak between the anomeric proton H2' of the THP ring and carbon C5 of the pyrazole ring. This ³JCH correlation is definitive proof that the THP group is attached to the N1 position.

-

Intra-Ring Correlations:

-

Pyrazole proton H3 will show correlations to C4 and C5.

-

Pyrazole proton H5 will show correlations to C4 and C3.

-

THP proton H2' will show correlations to C3' and C6'.

-

Summary of NMR Data

The following tables summarize the predicted chemical shift assignments for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine based on analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H3 | 7.4 – 7.6 | s | - | Pyrazole proton |

| H5 | 7.2 – 7.4 | s | - | Pyrazole proton |

| H2' | 5.2 – 5.4 | dd | J ≈ 9, 2.5 | Anomeric proton of THP |

| NH₂ | 3.5 – 4.5 | br s | - | D₂O exchangeable |

| H6' | 3.6 – 4.1 | m | - | THP protons adjacent to O |

| H3',H4',H5' | 1.5 – 2.2 | m | - | Remaining THP protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Notes |

|---|---|---|

| C3 | 135 – 140 | Pyrazole carbon |

| C5 | 125 – 130 | Pyrazole carbon |

| C4 | 115 – 125 | Pyrazole carbon bearing NH₂ |

| C2' | 87 – 89 | Anomeric carbon of THP |

| C6' | 67 – 69 | THP carbon adjacent to O |

| C3',C4',C5'| 20 – 32 | Remaining THP carbons |

Conclusion

The structural elucidation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a clear example of the power of a systematic and multi-technique NMR approach. While 1D ¹H and ¹³C spectra provide initial assignments, they are insufficient for complete and unambiguous characterization. The application of 2D NMR experiments, particularly COSY for mapping proton networks and HMBC for identifying long-range heteronuclear connectivities, is essential. The key ³JCH correlation between the anomeric proton H2' and the pyrazole carbon C5 serves as the definitive, self-validating piece of evidence confirming the molecular architecture. This comprehensive analytical workflow provides researchers with a high degree of confidence in the identity and purity of their synthesized materials, a cornerstone of scientific integrity in drug discovery and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

-

National Institutes of Health (PMC). (2007). Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health (PMC). (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

Sources

- 1. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

- 2. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine infrared spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its structural verification is paramount. This document offers a detailed theoretical prediction of its vibrational spectrum, grounded in the fundamental principles of IR spectroscopy. It outlines a robust experimental protocol for acquiring a high-fidelity spectrum and presents a systematic approach to its interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules.

Introduction

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (C₈H₁₃N₃O) is a bifunctional molecule featuring a pyrazole-based aromatic system and a saturated tetrahydropyran (THP) protecting group.[1][2] The 4-amino-pyrazole moiety is a common pharmacophore in drug discovery, while the THP group serves as a standard protecting group for the pyrazole nitrogen, allowing for selective functionalization at other positions.[1]

Given its role as a critical synthetic intermediate, unambiguous structural confirmation is essential.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By probing the vibrational frequencies of a molecule's covalent bonds, an IR spectrum furnishes a unique "molecular fingerprint," allowing for the confirmation of functional groups and overall structure.[3] This guide explains the theoretical basis for the IR spectrum of this specific molecule, details a validated experimental workflow, and provides insights into spectral interpretation.

Molecular Structure and Fundamental Vibrational Modes

The chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine dictates its infrared spectrum. The molecule can be dissected into three primary components, each with its own set of characteristic vibrational modes: the primary aromatic amine, the pyrazole ring, and the saturated tetrahydropyran (THP) ring.

Caption: Molecular structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

-

Primary Aromatic Amine (-NH₂):

-

N-H Stretching: As a primary amine, two distinct stretching vibrations are expected: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. For aromatic amines, these typically appear in the 3500-3300 cm⁻¹ range.[4][5] The presence of intermolecular hydrogen bonding will likely cause these bands to be broad.[6]

-

N-H Bending (Scissoring): A strong absorption is anticipated in the 1650-1550 cm⁻¹ region due to the in-plane scissoring motion of the NH₂ group.[4]

-

N-H Wagging: A broad, out-of-plane wagging band can appear between 910-665 cm⁻¹.[7]

-

-

Pyrazole Ring (Aromatic Heterocycle):

-

=C-H Stretching: The stretching of C-H bonds on the aromatic pyrazole ring will produce weak to medium bands at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8][9]

-

C=C and C=N Ring Stretching: The pyrazole ring will exhibit multiple stretching vibrations. These absorptions are expected in the 1600-1400 cm⁻¹ range, characteristic of aromatic systems.[8][10]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the ring's C-H bonds will generate bands in the fingerprint region (< 1500 cm⁻¹). Specifically, out-of-plane (oop) bending can produce strong bands between 900-675 cm⁻¹.[8][11]

-

-

Tetrahydropyran (THP) Ring (Saturated Ether):

-

-C-H Stretching: The sp³-hybridized C-H bonds of the THP ring will give rise to strong stretching absorptions just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[11][12]

-

-CH₂- Bending (Scissoring): These vibrations are expected around 1470-1450 cm⁻¹.[12]

-

C-O-C Stretching: The most characteristic vibration for the THP moiety is the strong, asymmetric C-O-C (ether) stretch, which is expected to appear in the 1300-1000 cm⁻¹ region.[7] This is often one of the most intense peaks in the fingerprint region.

-

Predicted Infrared Spectrum: A Detailed Analysis

Synthesizing the contributions of each functional group allows for a detailed prediction of the complete IR spectrum. The spectrum can be logically divided into the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, Broad | Two distinct peaks may be visible. Broadness indicates hydrogen bonding.[4][5] |

| 3100 - 3000 | =C-H Stretching | Pyrazole Ring | Weak to Medium | Confirms the presence of aromatic C-H bonds.[8][9] |

| 3000 - 2850 | -C-H Stretching (sp³) | Tetrahydropyran Ring | Strong | Multiple sharp peaks confirming the saturated aliphatic structure.[11][12] |

| 1650 - 1550 | N-H Bending (Scissoring) | Primary Amine | Strong | A key indicator for the primary amine group.[4] |

| 1600 - 1400 | C=C and C=N Ring Stretching | Pyrazole Ring | Medium to Strong | A series of bands confirming the aromatic heterocyclic core.[8][10] |

| 1470 - 1450 | -CH₂- Bending (Scissoring) | Tetrahydropyran Ring | Medium | Overlaps with pyrazole ring stretches.[12] |

| 1350 - 1000 | C-N and C-O-C Stretching | Entire Molecule | Strong | This complex region contains strong C-N stretches and the very strong C-O-C ether stretch.[4][7] |

| 900 - 650 | C-H Out-of-Plane (oop) Bending & N-H Wagging | Pyrazole Ring & Amine | Medium to Strong | Provides structural information about ring substitution. The N-H wag is typically broad.[4][8] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable spectrum that can be confidently matched against theoretical predictions, a systematic experimental approach is crucial. This protocol is designed to be self-validating by minimizing artifacts and ensuring data integrity.

Sample Preparation

Since 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is expected to be a solid at room temperature[1], the potassium bromide (KBr) pellet method is recommended for its clarity and lack of interfering solvent peaks.

-

Drying: Gently dry both the sample and spectroscopy-grade KBr in an oven at ~110°C for 2-4 hours and store in a desiccator to remove residual water, which shows a very broad O-H absorption around 3400 cm⁻¹.

-

Grinding: Add ~1-2 mg of the sample to ~100-200 mg of dry KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding leads to scattering of the IR beam and a poor-quality spectrum.

-

Pressing: Transfer the powder to a pellet-pressing die. Apply pressure under a vacuum (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Inspection: The resulting pellet should be clear and free of cracks or cloudiness to ensure optimal light transmission.

Instrumentation and Data Acquisition

A modern Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Background Scan: Place the empty sample holder in the spectrometer and acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is critical to subtract the spectral contributions of atmospheric CO₂ (~2350 cm⁻¹) and water vapor.

-

Sample Scan: Mount the KBr pellet in the sample holder. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

Caption: Standard experimental workflow for FTIR analysis of a solid sample.

Interpreting the Spectrum: A Self-Validating Approach

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes.

-

Step 1: High-Frequency Region (4000-2500 cm⁻¹): Immediately look for the key stretching vibrations. The presence of broad bands between 3500-3300 cm⁻¹ confirms the N-H group. Strong peaks just below 3000 cm⁻¹ and weaker ones just above 3000 cm⁻¹ validate the presence of both aliphatic (THP) and aromatic (pyrazole) C-H bonds, respectively. The absence of a strong, broad O-H band centered around 3400 cm⁻¹ helps confirm the sample is dry and not a hydrated form.

-

Step 2: Double-Bond Region (1700-1500 cm⁻¹): A strong peak between 1650-1550 cm⁻¹ is a primary confirmation of the -NH₂ group (bending). The series of peaks from ~1600-1400 cm⁻¹ validates the pyrazole ring structure. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a crucial check for purity, indicating no starting material from certain synthetic routes or oxidative degradation is present.[13]

-

Step 3: Fingerprint Region (<1500 cm⁻¹): This region is complex but highly diagnostic. The most intense peak here should be the C-O-C stretch of the ether, located between 1300-1000 cm⁻¹. The combination of this peak with the various C-N stretches and C-H bending vibrations creates a unique pattern that serves as the ultimate fingerprint for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. Comparing this region to a known reference spectrum is the gold standard for identity confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. A thorough understanding of the molecule's constituent functional groups—the primary amine, the pyrazole ring, and the tetrahydropyran ring—allows for a precise prediction of its IR spectrum. The presence of characteristic N-H, aromatic C-H, aliphatic C-H, C=N/C=C, and C-O-C vibrational bands, and the absence of impurity-related signals, provides a robust and self-validating method for confirming the identity, purity, and structural integrity of this important synthetic intermediate. Following a rigorous experimental protocol ensures the acquisition of a high-fidelity spectrum, enabling confident analysis for research and quality control purposes.

References

-

Infrared Spectrometry. 4

-

IR Spectroscopy Tutorial: Aromatics. 8

-

11.5: Infrared Spectra of Some Common Functional Groups. 11

-

Interpreting Infrared Spectra. 3

-

Video: IR Frequency Region: X–H Stretching. 5

-

6.3 IR Spectrum and Characteristic Absorption Bands. 13

-

Table of Characteristic IR Absorptions. 9

-

6.3: IR Spectrum and Characteristic Absorption Bands. 10

-

1.7: Infrared Spectra of Some Common Functional Groups. 12

-

A vibrational assignment for pyrazole. 14

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. 1

-

1-(oxan-2-yl)-1H-pyrazol-4-amine. 2

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. 15

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... 16

-

Maxima of the N H stretching absorption bands observed by FT-IR.... 6

-

IR Chart. 7

Sources

- 1. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

- 2. 1-(oxan-2-yl)-1H-pyrazol-4-amine | C8H13N3O | CID 83814631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. Video: IR Frequency Region: X–H Stretching [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

The Strategic Role of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery: A Mechanistic and Application-Focused Guide

Abstract

This technical guide provides an in-depth analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery. While direct biological activity of this compound is not extensively documented, its strategic importance lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. We will dissect the core structural features that make this molecule a valuable scaffold, explore the overarching mechanism of action of the pyrazole-based kinase inhibitors it helps create, and provide validated experimental protocols for elucidating the mechanisms of its more complex derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole nucleus and its fused derivatives, such as pyrazolopyrimidines, have emerged as privileged scaffolds in the design of kinase inhibitors.[2][3] This is largely due to their ability to act as bioisosteres of adenine, the purine base of ATP, allowing them to effectively compete for the ATP-binding site on kinases.[3]

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a crucial starting material in the synthesis of these advanced kinase inhibitors.[4][5] Its unique structural features, including a protected pyrazole nitrogen and a reactive primary amine, provide medicinal chemists with the necessary handles to elaborate the core structure and achieve desired potency and selectivity against specific kinase targets.[4]

Structural and Chemical Properties of the Intermediate

The utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine as a synthetic intermediate stems from its distinct chemical properties.[4]

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₁₃N₃O | Provides the core pyrazole and protective THP groups. |

| Molecular Weight | ~167.21 g/mol | A relatively small and versatile building block. |

| Key Functional Groups | Primary amine (-NH₂), Tetrahydropyran (THP) protecting group | The amine at the C4 position is a key site for derivatization, while the THP group at the N1 position prevents unwanted side reactions at the pyrazole nitrogen, allowing for selective functionalization at other positions.[4] |

| Hydrogen Bonding | Hydrogen bond donor (NH₂) and acceptor sites (pyrazole N, tetrahydropyran O) | These features are crucial for potential interactions with biological targets in the final compounds.[4] |

The tetrahydropyran (THP) group is a common acid-labile protecting group. Its presence allows for selective reactions at the C4-amino group, such as amide bond formation, sulfonylation, or reductive amination.[4] Subsequent removal of the THP group under acidic conditions can then allow for further modification at the pyrazole nitrogen if desired.[4]

The Overarching Mechanism of Action: Competitive ATP Inhibition

Derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine predominantly function as ATP-competitive kinase inhibitors. The general mechanism involves the pyrazole-containing scaffold binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Figure 1: Generalized mechanism of ATP-competitive kinase inhibition by pyrazole-based compounds.

The specificity of these inhibitors for different kinases is achieved through modifications to the core pyrazole scaffold, which can exploit subtle differences in the shape and amino acid composition of the ATP-binding pockets across the kinome.

Therapeutic Applications of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in various diseases.

| Target Kinase Family | Therapeutic Area | Example | Reference |

| Cyclin-Dependent Kinases (CDKs) | Oncology | Pyrazolo[3,4-d]pyrimidine derivatives | [3] |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Pyrazolo[3,4-d]pyrimidine derivatives | [6] |

| Tropomyosin Receptor Kinase (Trk) | Oncology | Pyrazolo[1,5-a]pyrimidine derivatives | [2] |

| TGF-β Type I Receptor (ALK5) | Fibrotic Diseases, Oncology | Pyrazole derivatives | [7] |

For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.[3] Similarly, other derivatives have been developed as potent inhibitors of EGFR, a key driver in many cancers.[6]

Experimental Protocols for Mechanistic Elucidation

To determine the mechanism of action of a novel kinase inhibitor derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a series of biochemical and cell-based assays are typically employed.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a reaction buffer containing a purified kinase, a kinase-specific substrate (e.g., a peptide), and ATP.

-

-

Assay Procedure:

-

Serially dilute the test compound in the reaction buffer.

-

Add the kinase and substrate to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction.

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP.[3]

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the compound concentration.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a cell line with an activating mutation in the target kinase) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a period of time (e.g., 72 hours).

-

-

Detection:

-

Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

-

Data Analysis:

-

Calculate the GI₅₀ or IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth.[6]

-

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, a common outcome of inhibiting kinases involved in cell cycle progression.[3][6]

Protocol:

-

Cell Treatment:

-

Treat the target cells with the test compound at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a DNA-binding dye, such as propidium iodide.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

-

Data Analysis:

-

Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any accumulation in a specific phase.[6]

-

Figure 2: A representative experimental workflow for elucidating the mechanism of action of a novel pyrazole-based kinase inhibitor.

Quantitative Data for Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of some pyrazole derivatives against various kinases, illustrating the potency that can be achieved from this scaffold.

| Compound Class | Target Kinase | IC₅₀ Value (μM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 14) | CDK2/cyclin A2 | 0.057 | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 13) | CDK2/cyclin A2 | 0.081 | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | CDK2/cyclin A2 | 0.119 | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | EGFR | 0.034 | [6] |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 10) | TrkA | 0.0002 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 11) | TrkA | 0.0004 | [2] |

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a cornerstone synthetic intermediate that provides access to a rich and diverse chemical space of potent kinase inhibitors. While its own biological activity is not the primary focus, understanding its structural attributes and the overarching mechanism of the compounds it helps generate is crucial for medicinal chemists and drug discovery scientists. The pyrazole scaffold, with its ATP-mimicking properties, continues to be a highly successful motif in the development of targeted therapies for a multitude of diseases. The experimental workflows outlined in this guide provide a robust framework for validating the mechanism of action of novel compounds derived from this invaluable building block.

References

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine - Vulcanchem. (n.d.). Vulcanchem.

- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). NIH. Retrieved January 21, 2026, from

- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023, March 3). PubMed Central.

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing.

- Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC. (n.d.). NIH.

- Exploring the Pharmaceutical Potential of Pyrazole Derivatives: A Focus on 1-(Tetrahydro-2H-pyran-2-yl). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.

- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI.

- chemistry and biological properties of pyrazole derivatives. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (n.d.). PubMed.

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]

- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 7. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine Derivatives

Foreword: Unlocking Therapeutic Potential Through a Privileged Core

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine core has emerged as one such versatile scaffold. While the parent molecule itself has not been extensively profiled for direct biological activity, its true value lies in its role as a key synthetic intermediate for a diverse range of potent and selective therapeutic agents.[1] This technical guide provides an in-depth exploration of the biological activities of derivatives built upon this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols, and analyze the structure-activity relationships (SAR) that drive the therapeutic potential of these compounds across oncology, neurobiology, and beyond.

The Physicochemical Landscape and Synthetic Versatility

The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine molecule possesses a unique combination of structural features that make it an ideal starting point for chemical elaboration.[1] The tetrahydropyran (THP) group serves as a protecting group for the pyrazole nitrogen, allowing for selective functionalization at other positions. The 4-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the synthesis of large and diverse compound libraries.[1]

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine [1]

| Property | Value | Note |

| Molecular Formula | C₈H₁₃N₃O | |

| Molecular Weight | 167.21 g/mol | |

| Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives. |

| Solubility | Predicted to be soluble in polar organic solvents | |

| Stability | Moderately stable; sensitive to strong acids | The THP group can be cleaved under acidic conditions. |

The pyrazole core itself is a rigid scaffold that presents substituents in a well-defined spatial orientation, a critical feature for specific interactions with biological targets. The C4 amine can act as a hydrogen bond donor, while the pyrazole nitrogens and the THP oxygen can act as hydrogen bond acceptors, further contributing to the potential for strong and selective binding to protein targets.[1]

Biological Activity Showcase: Derivatives in Action

The true biological significance of the 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine core is revealed through the pharmacological profiles of its derivatives. These compounds have demonstrated potent activity in several key therapeutic areas.

Transforming Growth Factor-β (TGF-β) Receptor Inhibitors

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[2] Its dysregulation is implicated in fibrosis and cancer progression.[2][3] Derivatives of our core scaffold have emerged as potent inhibitors of the TGF-β type I receptor (ALK5).[3][4]

One notable example is the development of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives.[3] Optimization of this series led to the identification of a potent and selective ALK5 inhibitor, compound 12r , which exhibited strong in vitro and in vivo inhibitory activity and good oral bioavailability.[3]

Table 2: In Vitro and In Vivo Activity of a Lead TGF-β Receptor Inhibitor Derivative [3]

| Compound | ALK5 IC₅₀ (nM) | H22 Cell Viability IC₅₀ (nM) | In Vivo Tumor Growth Inhibition (TGI) |

| 12r | 12 | 65 | 79.6% |

The development of these inhibitors highlights the potential of this scaffold in oncology and fibrosis research.

The following diagram illustrates the mechanism of action of these pyrazole derivatives in the TGF-β signaling pathway.

Caption: Inhibition of TGF-β signaling by pyrazole derivatives.

Muscarinic Acetylcholine Receptor (M4) Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of neurological and psychiatric disorders like schizophrenia and Alzheimer's disease.[5] Positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced therapeutic approach compared to direct agonists. Several pyrazol-4-yl-pyridine derivatives have been identified as potent and selective M4 PAMs.[5]

Structure-activity relationship studies have led to the discovery of subtype-selective PAMs, with a radiofluorinated analogue being developed for positron emission tomography (PET) imaging of the M4 receptor in the brain.[5] This highlights the utility of the scaffold not only for therapeutics but also for diagnostic tools.

The following diagram outlines a typical workflow for evaluating the activity of M4 PAMs.

Caption: Workflow for M4 PAM functional assay.

Kinase Inhibitors

The pyrazole core is a well-established "privileged scaffold" in kinase inhibitor design. Derivatives of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine have been explored as inhibitors of various kinases, with notable success against Cyclin-Dependent Kinase 2 (CDK2).[6][7]

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity.[6][7] The most potent compound in this series displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines and induced cell cycle arrest and apoptosis.[6][7]

Table 3: Biological Activity of a Lead CDK2 Inhibitor Derivative [6][7]

| Compound | CDK2 Kᵢ (µM) | A2780 Cell Line GI₅₀ (µM) |

| 15 | 0.005 | 0.158 |

These findings underscore the potential of this scaffold in the development of novel anticancer agents.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative TGF-β Receptor Inhibitor Derivative

This protocol is adapted from the synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine derivatives.[7]

Step 1: Synthesis of the Pyrazole Core

-

A detailed, multi-step synthesis is typically required to generate the functionalized pyrazole core. This often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[8]

Step 2: Coupling with the Pyridine Moiety

-

To a solution of the pyrazole intermediate in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add the appropriate 2-amino-4-chloropyridine derivative.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ALK5)

This protocol outlines a general method for assessing the inhibitory activity of compounds against ALK5 kinase.

-

Prepare a reaction mixture containing ALK5 enzyme, a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT), and a peptide substrate.

-

Add the test compound at various concentrations (typically in DMSO).

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an anticancer compound.[9]

-

Implant human cancer cells (e.g., H22 hepatocellular carcinoma cells) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Conclusion and Future Directions

The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a range of important biological targets, including TGF-β receptors, muscarinic acetylcholine receptors, and various kinases. The synthetic tractability of this core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical space.

Future research in this area will likely focus on:

-

Expansion to New Targets: Exploring the potential of this scaffold to inhibit other clinically relevant targets.

-

Optimization of Pharmacokinetic Properties: Further refining the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Development of Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets for prolonged inhibition or act as allosteric modulators for more subtle biological effects.

-

Application in Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents.

The continued exploration of the 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold holds significant promise for the development of the next generation of targeted therapies for a wide range of human diseases.

References

-

Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Sawyer, J. S., et al. (2003). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Biological Chemistry, 278(21), 19037-19045. [Link]

-

Liu, C., et al. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. Bioorganic Chemistry, 155, 108156. [Link]

-

Jörg, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

-

Zhang, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

-

Faisal, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

ResearchGate. (2020). TGF-β1 promotes tumor growth and lymphangiogenesis in mouse xenograft model. [Link]

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]